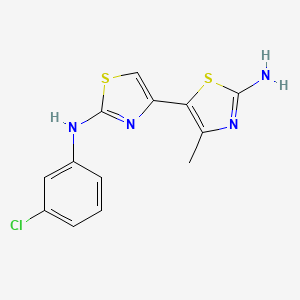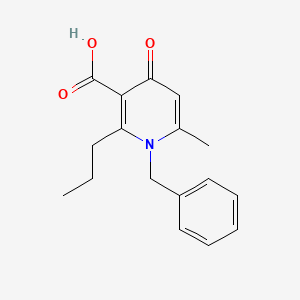
1-benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the synthesis of related pyridinecarboxylic acid derivatives, various methods have been employed. For instance, the reaction of pyridone compounds with benzylidenemalononitriles in the presence of catalytic piperidine results in the formation of 4H-pyrano[3,2-c]pyridines (Mekheimer et al., 1997). Another synthesis approach involves the catalyzed oxidative condensation of benzylamines with acetophenones, forming 2,4,6-trisubstituted pyridines (Dong et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives is characterized by hydrogen bonding and pi-pi interactions. For example, studies have shown that 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids exhibit hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle (Dobbin et al., 1993). These interactions play a significant role in determining the chemical and physical properties of these compounds.
Chemical Reactions and Properties
Pyridinecarboxylic acids and their derivatives participate in a range of chemical reactions. For example, 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid have been used to synthesize lanthanide coordination compounds, showcasing their ability to act as ligands in complex formation (Sivakumar et al., 2011).
科学的研究の応用
Coordination Polymers and Frameworks
Lanthanide Coordination Polymers : This compound has been utilized in the synthesis of lanthanide coordination polymers, which have unique structures and luminescent properties. These polymers have potential applications in areas like luminescence and materials science (Qin, Wang, Wang, & Su, 2005).
Metal-Organic Frameworks (MOFs) : Research has shown the use of this compound in the formation of metal-organic frameworks. These structures are significant for their potential in gas storage, catalysis, and molecular separation (Ghosh & Bharadwaj, 2004).
Crystal Engineering and Supramolecular Chemistry
Supramolecular Assemblies : The compound has been employed in the study of crystal engineering, leading to the formation of supramolecular assemblies. These assemblies have implications in the design of new materials and pharmaceuticals (Arora & Pedireddi, 2003).
Hydrogen Bonding Interactions : Research into hydrogen bonding interactions involving this compound has contributed to the understanding of molecular recognition and self-assembly processes, which are fundamental in nanotechnology and materials science (Naoum, Fahmi, & Almllal, 2010).
Chemical Synthesis and Reactions
Functionalization Reactions : Studies have been conducted on the functionalization reactions of this compound, which is significant in organic synthesis and the development of pharmaceuticals and agrochemicals (Yıldırım, Kandemirli, & Demir, 2005).
Reaction Studies : Investigations into the reactions of pyridine bases with carboxylic acids, including this compound, have provided insights into reaction mechanisms and molecular interactions, crucial for organic chemistry and catalysis (Hirose & Tanaka, 1977).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “1-benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not available in the sources I found .
特性
IUPAC Name |
1-benzyl-6-methyl-4-oxo-2-propylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-7-14-16(17(20)21)15(19)10-12(2)18(14)11-13-8-5-4-6-9-13/h4-6,8-10H,3,7,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCJGYBJMRFZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)C=C(N1CC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)
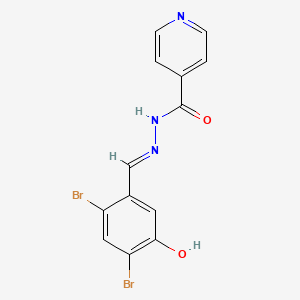
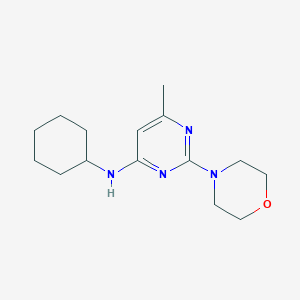
![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)
![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)
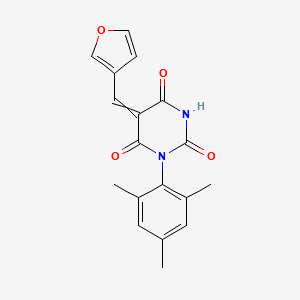
![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)
![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

